N-succinimidyl propionate

Histone PTM analysis Bottom-up proteomics Chemical derivatization specificity

Propionic anhydride-based histone derivatization introduces O-acylation and methyl-esterification artifacts that compromise quantitative accuracy. N-Succinimidyl propionate (NSP) eliminates these side reactions: • Clean, first-order amine acylation without Ser/Thr/Tyr modification (Liao et al., 2013) • ≥95% purity ensures validated workflow reproducibility (CV <15%) • ~150-fold kinetic preference for aminolysis over hydrolysis minimizes reagent excess

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 30364-55-7
Cat. No. B1201210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-succinimidyl propionate
CAS30364-55-7
SynonymsN-succinimidyl propionate
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3
InChIKeyAASBXERNXVFUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Succinimidyl Propionate: Chemical Identity and Functional Class


N-Succinimidyl propionate (NSP; CAS 30364-55-7; MW 171.15 g/mol; C₇H₉NO₄) is a monofunctional N-hydroxysuccinimide (NHS) ester of propionic acid, classified as an amine-reactive acylating agent widely deployed in protein bioconjugation, radiolabeling, and histone post-translational modification (PTM) analysis [1]. The compound presents as a white to off-white crystalline powder with a melting point of 44–49 °C, soluble in chloroform and other organic solvents, and is supplied at ≥95% purity (typically ≥98% by GC) with storage at 2–10 °C under desiccated conditions . Its primary chemical function is the nucleophilic acylation of primary amine groups (lysine ε-amino groups and protein N-termini) to form stable amide bonds, releasing N-hydroxysuccinimide as the sole by-product under mild aqueous conditions (pH 7–8) [2].

Amine-reactive acylation for protein bioconjugation workflows
Histone PTM derivatization with reported anhydride-side-reaction avoidance
Pre-labeled NHS ester for tritium radiolabeling studies

N-Succinimidyl Propionate vs. Generic NHS Esters and Anhydrides


Although the NHS ester functional group is shared across a broad class of amine-reactive acylating agents, the propionate side chain of NSP confers a specific balance of hydrophobicity, steric profile, and hydrolytic stability that distinguishes it from shorter-chain (e.g., N-succinimidyl acetate), longer-chain (e.g., N-succinimidyl butyrate), or bulkier aromatic analogs (e.g., Bolton-Hunter reagent). More critically, in the dominant application domain of histone PTM analysis, the traditional reagent propionic anhydride generates documented side reactions—including O-acylation of serine, threonine, and tyrosine residues as well as methyl-esterification artifacts—that directly compromise quantitative accuracy, reproducibility, and MS sensitivity [1][2]. NSP avoids these anhydride-associated side reactions and provides cleaner, first-order modification kinetics that are not uniformly shared by structurally related NHS esters such as the Bolton-Hunter reagent [3]. Consequently, substituting NSP with a generic NHS ester or anhydride risks introducing uncharacterized side products, complex kinetic behavior, or inadequate derivatization efficiency in validated workflows.

NSP
Avoids O-acylation and methyl-esterification side reactions documented for propionic anhydride
vs
Generic anhydride
May introduce artefactual modifications that shift quantification accuracy
NSP
Reported first-order kinetics enables predictable stoichiometric control
vs
Bulky NHS esters
Complex, multi-phasic kinetics may complicate structure-activity interpretation

N-Succinimidyl Propionate: Quantitative Differentiation Evidence


Side-Reaction Elimination in Histone Derivatization

In the standard bottom-up LC-MS workflow for histone PTM analysis, propionic anhydride derivatization has been documented to cause multiple severe side reactions—including O-acylation on tyrosine and serine residues, methyl-esterification when methanol is used as solvent, overpropionylation, and amidation—that reduce analytical accuracy and impair reproducibility [1][2]. The Paternoster et al. (2016) quantitative assessment demonstrated that even when methanol is replaced with isopropanol or acetonitrile to block methyl-esterification, other side reactions (overpropionylation, amidation, solvolysis) persist and cannot be fully prevented; their relative contributions remain substantial enough to require case-by-case optimization [2]. In contrast, the NHS-propionate method reported by Liao et al. (2013) achieves 'excellent specificity and efficiency' for derivatization of both free and monomethylated amine groups in histones, employing a competitive inhibition strategy that effectively prevents these side reactions [1]. The Chen et al. (2015) In-gel NHS-propionate protocol further demonstrated that NHS-propionate derivatization produces quantification with CV <15%, confirming high reproducibility that is unattainable with anhydride-based methods in complex samples containing detergents or other interfering species [3].

Side-Reaction Elimination
Head-to-head
NSP method: no O-acylation of Ser/Thr/Tyr; quantification CV < 15%. Propionic anhydride: multiple artefact classes persist despite solvent optimization.
Supports side-reaction-controlled histone PTM quantification
Protocol-specific optimization may be required; method context
Histone PTM analysis Bottom-up proteomics Chemical derivatization specificity

Predictable First-Order Kinetics in Protein Modification

Morrison et al. (1986) directly compared N-succinimidyl propionate (NSP) with the Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate) in probing the active-site nucleophilic groups of human coagulation factor Xa [1]. At pH 8.0 and 0.25 mM NSP, 0.4 μM factor Xa lost approximately 90% of its prothrombin-activating activity within 4 minutes, with the decay following clean first-order kinetics (k = 0.64 min⁻¹) that increased to 0.98 min⁻¹ in the presence of 1 mM Ca²⁺ [1]. The reaction order was determined to be 2.0, and stoichiometric labeling with [³H]NSP confirmed incorporation of 1.0 mol NSP/mol factor Xa at 50% residual activity versus 2.0 mol/mol at 1% residual activity, demonstrating titratable, residue-specific modification [1]. By contrast, the Bolton-Hunter reagent—while broadly resembling NSP in its reactivity—produced decay curves that indicated 'more complex kinetics,' reflecting differential accessibility of target nucleophilic groups to the bulkier aromatic reagent [1]. The authors concluded that 'the target groups vary in their accessibility to modification according to the structural characteristics of both the protein and the reagent' [1].

First-Order Kinetics
Head-to-head
k = 0.64 min⁻¹ (Ca²⁺-free), 0.98 min⁻¹ (1 mM Ca²⁺); reaction order 2.0; 1.0 mol NSP/mol protein at 50% residual activity.
Enables stoichiometric control for active-site mapping studies
Factor Xa model; target accessibility may vary with protein
Protein active-site probing Coagulation factor biochemistry Kinetic analysis of chemical modification

Favorable Aminolysis-to-Hydrolysis Kinetic Window

The propionate NHS ester moiety shared by NSP and its homobifunctional analog DSP exhibits a kinetically favorable window between aminolysis rate and competing hydrolysis. Lomant and Fairbanks (1976) established that free primary and secondary aliphatic amino groups are quantitatively acylated by the NHS-propionate ester in either organic or aqueous media within two minutes at 23 °C [1]. By contrast, the half-time for hydrolysis of the active ester termini in aqueous buffer at pH 7 is four to five hours [1]. This represents an approximately 150-fold kinetic preference for aminolysis over hydrolysis under optimal conditions. The Tang et al. (1983) characterization of NSP specifically confirmed that optimum reaction conditions with lysine are within pH 7–8, and that rates of hydrolysis across the pH 5–9 range have been systematically determined, allowing users to rationally select reaction conditions that maximize acylation yield while minimizing reagent consumption [2]. This kinetic window is a property of the propionate NHS ester structure and is preserved in NSP; the commercially available Thermo Scientific Pierce DSP datasheet cites the identical 4–5 hour half-life at pH 7.0 and sub-2-minute acylation time as key performance specifications .

Aminolysis/Hydrolysis Window
Cross-study comparable
Aminolysis complete in ≤2 min; hydrolysis half-life 4–5 h at pH 7 (~150× kinetic preference).
Supports low reagent excess and simplified post-reaction purification
pH 7, 23 °C aqueous buffer conditions
Protein crosslinking kinetics NHS ester hydrolysis Bioconjugation reaction optimization

Minimal Mass Tag for Reduced Steric Perturbation

NSP (MW 171.15 g/mol) transfers a propionyl group (+56.03 Da) to target primary amines upon acylation, representing one of the smallest possible stable amide-linked modifications available among NHS ester reagents [1]. This minimal mass shift is critical in bottom-up proteomics applications where every additional Dalton adds complexity to peptide identification algorithms and may alter chromatographic retention. For comparison, the Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate; MW 263.25 g/mol) introduces a 148 Da modification; SATP (N-succinimidyl-S-acetylthiopropionate; MW 287.29 g/mol) introduces a 173 Da protected thiol tag . The minimal 56 Da propionyl addition also exerts the smallest possible steric perturbation to lysine side chains of any acyl NHS ester, preserving native-like protein surface topology—a factor explicitly relevant in the factor Xa study where the larger Bolton-Hunter reagent exhibited altered target group accessibility [2]. In histone derivatization, the propionyl group is sufficiently hydrophobic to retain tryptic peptides on reversed-phase LC columns while being small enough not to suppress ionization efficiency—a balance identified by Sidoli et al. (2015) as optimal among multiple anhydride derivatives tested [3].

Minimal Mass Tag
Class-level inference
NSP adds +56 Da; Bolton-Hunter adds 148 Da; SATP adds 173 Da. Smallest stable amide-linked NHS modification reported.
Minimizes peptide identification complexity and steric perturbation
Mass shift context; ionization effects may vary
Protein labeling Mass spectrometry sample preparation Minimalist chemical tags

Tritium Radiolabeling Capability for Sensitive Protein Detection

NSP is uniquely positioned among small-molecule NHS esters as a validated precursor for tritium radiolabeling of proteins. The Tang et al. (1983) study established the synthesis, characterization, and optimized reaction conditions for [³H]NSP as a protein labeling reagent, demonstrating labeling of wheat germ agglutinin at pH 7.5 for 2 hours at room temperature with retention of biological activity [1]. A subsequent preparation protocol reported by the Academy of Military Medical Sciences (1989) achieved [³H]NSP with radiochemical purity of ~95% and specific activity of 1.35 TBq/mmol (approximately 36.5 Ci/mmol) via catalytic tritiation of the N-succinimidyl acrylate precursor [2]. Commercially, [³H]NSP is available at >80 Ci/mmol (HPLC-purified, ≥95% radiochemical purity) for direct use in protein labeling workflows . This contrasts with non-radiolabeled NHS ester alternatives such as Bolton-Hunter reagent, which is primarily used for ¹²⁵I labeling via a fundamentally different chemistry (electrophilic iodination of the hydroxyphenyl ring rather than pre-labeled NHS ester acylation), and with SATP, which introduces a protected thiol rather than a detectable label [3].

Tritium Radiolabeling
Supporting evidence
[³H]NSP specific activity 1.35 TBq/mmol; ≥95% radiochemical purity; single-step protein labeling with reported biological activity retention.
Enables high-sensitivity protein detection without iodination facilities
Radioactive material handling requirements apply
Protein radiolabeling Tritium chemistry Axonal transport studies

N-Succinimidyl Propionate: Key Application Scenarios


Side-Reaction-Controlled Histone PTM Profiling

For core proteomics facilities and epigenetics research groups requiring quantitative histone PTM analysis with publication-grade reproducibility, NSP is the derivatization reagent of choice over propionic anhydride. The Liao et al. (2013) NHS-propionate method eliminates O-acylation side reactions on serine, threonine, and tyrosine residues that are inherent to anhydride-based protocols, while the Chen et al. (2015) In-gel NHS method demonstrates quantification with CV <15% even in complex, impure histone samples [1][2]. Procurement of NSP (≥98% purity by GC, Fujifilm Wako specification) ensures batch-to-batch consistency for validated workflows that cannot tolerate the methyl-esterification, overpropionylation, and amidation artifacts quantitatively characterized by Paternoster et al. (2016) for propionic anhydride protocols [3].

Active-Site Mapping with Predictable Kinetics

When experimental designs require residue-specific, stoichiometrically controlled amine modification—such as active-site probing of coagulation factors, enzyme mechanism studies, or structure-activity relationship mapping—NSP provides clean first-order inactivation kinetics (k = 0.64–0.98 min⁻¹) that enable precise control over modification extent, as demonstrated by Morrison et al. (1986) on human factor Xa [1]. The titratable incorporation (1.0 mol NSP/mol protein at 50% residual activity vs. 2.0 mol/mol at 1% residual activity) allows users to correlate modification stoichiometry with functional outcome, a capability undermined by the complex, multi-phasic kinetics observed with the bulkier Bolton-Hunter reagent [1].

Tritium Labeling for Axonal Transport and Binding Studies

For neuroscience and pharmacology laboratories conducting axonal transport studies or receptor-binding assays requiring high-sensitivity detection, [³H]NSP offers a validated single-step protein tritiation method with demonstrated specific activities up to 1.35 TBq/mmol and radiochemical purity ≥95% [1][2]. The Tang et al. (1983) protocol for [³H]NSP labeling of wheat germ agglutinin at pH 7.5 with retention of lectin activity establishes the biological compatibility of the method . This application scenario is uniquely served by NSP among small-molecule NHS esters, as alternative radiolabeling reagents either require fundamentally different chemistry (Bolton-Hunter ¹²⁵I labeling) or lack intrinsic detection capability (SATP, N-succinimidyl acetate).

Bioconjugation with Optimized Kinetic Ratios

For bioconjugation chemists developing protein-protein or protein-surface conjugation protocols, the propionate NHS ester's approximately 150-fold kinetic preference for aminolysis (≤2 min) over hydrolysis (4–5 h half-life at pH 7) minimizes reagent waste and obviates large molar excesses [1][2]. This kinetic window, preserved in both monofunctional NSP and its homobifunctional analog DSP, enables efficient conjugation at low (0.4–9×) reagent-to-protein ratios—directly reducing per-experiment reagent costs and simplifying post-conjugation purification [1]. Procurement of NSP rather than more hydrolytically labile NHS esters (e.g., succinimidyl carboxymethylated derivatives with sub-minute half-lives) is recommended for aqueous-phase conjugation workflows conducted at neutral pH.

Application
Selection Property
Validation Focus
Histone PTM profiling
Side-reaction-controlled derivatization
O-acylation elimination and LC-MS/MS reproducibility
Active-site mapping
Predictable first-order kinetics
Stoichiometric control and functional outcome correlation
Tritium protein labeling
Pre-labeled NHS ester radiolabeling
Specific activity and biological activity retention
Aqueous bioconjugation
High aminolysis-to-hydrolysis ratio
Low reagent excess and simplified purification

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